molecular formula C17H13Cl2N3OS B2379948 (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one CAS No. 461693-55-0

(Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2379948
CAS No.: 461693-55-0
M. Wt: 378.27
InChI Key: KDIAVEZHVTYOOR-KEBDBYFISA-N
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Description

(Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed through the reaction of a thioamide with an α-haloketone. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazolidinone intermediate with 2-chlorobenzyl chloride in the presence of a base, such as triethylamine or pyridine.

    Formation of the Hydrazono Group: The hydrazono group is formed through the condensation of the thiazolidinone intermediate with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the hydrazono group, converting it to a hydrazine derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chlorobenzyl and chlorobenzylidene groups can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine or pyridine.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antimicrobial agents.

Medicine

In medicine, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit certain enzymes and pathways involved in inflammation and cancer progression.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. It is also used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory and anticancer effects may involve the inhibition of key enzymes, such as cyclooxygenase and matrix metalloproteinases, as well as the modulation of signaling pathways, such as NF-κB and MAPK.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(2-chlorobenzyl)-2-((E)-(4-methylbenzylidene)hydrazono)thiazolidin-4-one: Similar structure but with a methyl group instead of a chlorine atom.

    (Z)-5-(2-chlorobenzyl)-2-((E)-(4-nitrobenzylidene)hydrazono)thiazolidin-4-one: Similar structure but with a nitro group instead of a chlorine atom.

    (Z)-5-(2-chlorobenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one: Similar structure but with a methoxy group instead of a chlorine atom.

Uniqueness

The uniqueness of (Z)-5-(2-chlorobenzyl)-2-((E)-(4-chlorobenzylidene)hydrazono)thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of two chlorobenzyl groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2Z)-5-[(2-chlorophenyl)methyl]-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-13-7-5-11(6-8-13)10-20-22-17-21-16(23)15(24-17)9-12-3-1-2-4-14(12)19/h1-8,10,15H,9H2,(H,21,22,23)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIAVEZHVTYOOR-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)Cl)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)Cl)/S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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